molecular formula C4H6O3S B1221824 2-Keto-4-mercaptobutyric acid CAS No. 4273-28-3

2-Keto-4-mercaptobutyric acid

Cat. No.: B1221824
CAS No.: 4273-28-3
M. Wt: 134.16 g/mol
InChI Key: KDIDQKYCHSXXBI-UHFFFAOYSA-N
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Description

2-Keto-4-mercaptobutyric acid is a sulfur-containing amino acid derivative with the molecular formula C4H6O3S. It is a key intermediate in the biosynthesis of cysteine, an essential amino acid that plays a crucial role in protein synthesis and antioxidant defense. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-4-mercaptobutyric acid can be synthesized through various chemical routes. One common method involves the oxidation of 4-mercaptobutyric acid using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another approach is the decarboxylation of 2-keto acids in the presence of specific enzymes .

Industrial Production Methods

In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. This method leverages genetically engineered microorganisms to convert substrates like glucose into the desired compound through metabolic pathways .

Chemical Reactions Analysis

Types of Reactions

2-Keto-4-mercaptobutyric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Disulfides: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2-Keto-4-mercaptobutyric acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.

    Biology: Investigated for its role in thiol metabolism and oxidative stress.

    Medicine: Explored for its potential therapeutic effects, particularly in the biosynthesis of cysteine.

    Industry: Utilized in the production of antioxidants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Keto-4-mercaptobutyric acid involves its role as an intermediate in the biosynthesis of cysteine. It participates in enzymatic reactions that convert it into cysteine, which is essential for protein synthesis and antioxidant defense. The compound interacts with various enzymes and metabolic pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Keto-4-methylthiobutyric acid: Another sulfur-containing amino acid derivative involved in ethylene biosynthesis.

    4-Mercaptobutyric acid: A precursor in the synthesis of 2-Keto-4-mercaptobutyric acid.

    Cysteine: An essential amino acid synthesized from this compound

Uniqueness

This compound is unique due to its dual role as both a precursor and an intermediate in the biosynthesis of cysteine. This dual functionality makes it a valuable compound in both biological and industrial contexts.

Properties

IUPAC Name

2-oxo-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-3(1-2-8)4(6)7/h8H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIDQKYCHSXXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195408
Record name 2-Keto-4-mercaptobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4273-28-3
Record name 4-Mercapto-2-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4273-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-4-mercaptobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Keto-4-mercaptobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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